molecular formula C15H14ClNO B173446 4-chloro-N-(2,4-dimethylphenyl)benzamide CAS No. 127292-01-7

4-chloro-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B173446
CAS No.: 127292-01-7
M. Wt: 259.73 g/mol
InChI Key: RAKLUCPVYGACTL-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a 2,4-dimethylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-dimethylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems for reagent addition and product separation can further enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-chloro-N-(2,4-dimethylphenyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKLUCPVYGACTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127292-01-7
Record name 4-CHLORO-2',4'-BENZOXYLIDIDE
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